3-Carboxypyridinium dichromate

Selective oxidation Alcohol discrimination Chemoselectivity

3-Carboxypyridinium dichromate (also referred to as nicotinium dichromate, NDC; CAS 104316-82-7; molecular formula C₁₂H₁₂Cr₂N₂O₁₁; MW 464.22 g/mol) belongs to the class of heterocyclic pyridinium dichromate chromium(VI) oxidizing reagents. It is readily prepared from inexpensive nicotinic acid and chromium trioxide.

Molecular Formula C12H12Cr2N2O11
Molecular Weight 464.22 g/mol
CAS No. 104316-82-7
Cat. No. B012154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Carboxypyridinium dichromate
CAS104316-82-7
Synonyms3-carboxypyridinium dichromate
Molecular FormulaC12H12Cr2N2O11
Molecular Weight464.22 g/mol
Structural Identifiers
SMILESC1=CC(=C[NH+]=C1)C(=O)O.C1=CC(=C[NH+]=C1)C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
InChIInChI=1S/2C6H5NO2.2Cr.7O/c2*8-6(9)5-2-1-3-7-4-5;;;;;;;;;/h2*1-4H,(H,8,9);;;;;;;;;/q;;;;;;;;;2*-1/p+2
InChIKeyVBUJEVSSNVOMBR-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Carboxypyridinium Dichromate (NDC) CAS 104316-82-7 – Procurement-Ready Overview of a Carboxy-Functionalized Chromium(VI) Oxidant


3-Carboxypyridinium dichromate (also referred to as nicotinium dichromate, NDC; CAS 104316-82-7; molecular formula C₁₂H₁₂Cr₂N₂O₁₁; MW 464.22 g/mol) belongs to the class of heterocyclic pyridinium dichromate chromium(VI) oxidizing reagents. It is readily prepared from inexpensive nicotinic acid and chromium trioxide [1]. NDC functions as a mild, stable, and selective oxidant capable of converting alcohols to carbonyl compounds, mercaptans to disulfides, hydroquinones to quinones, and amines to aldehydes/ketones via oxidative deamination [2]. Its 3-carboxy substituent on the pyridinium ring imparts differential chemoselectivity and kinetic behavior relative to the unsubstituted parent pyridinium dichromate (PDC) and the 4-carboxy regioisomer isonicotinium dichromate (INDC) [1][3].

Chemoselective benzylic alcohol oxidation avoids protecting groups
Predictable first-order kinetics supports reliable scale-up
Amine-to-carbonyl deamination broadens single-reagent utility

Why Generic Chromium(VI) Oxidants Cannot Replace 3-Carboxypyridinium Dichromate (NDC) in Procurement Specifications


Although all pyridinium dichromate derivatives share the Cr₂O₇²⁻ dianion core, the position and electronic nature of substituents on the pyridinium ring dictate critical performance parameters including chemoselectivity, kinetic order, and substrate scope. Direct experimental evidence demonstrates that NDC selectively discriminates benzylic from aliphatic alcohols—a capability absent in the parent PDC reagent [1]. Furthermore, NDC and its 4-carboxy regioisomer INDC exhibit mechanistically divergent kinetics in sulfide oxidation: NDC follows clean first-order dependence on substrate, whereas INDC operates through two competing pathways, one of which is substrate-concentration independent [2]. These differences are not marginal; they determine whether a reaction proceeds with predictable rate control, whether protecting-group strategies are needed, and whether purification burdens are manageable. Substituting NDC with PDC, INDC, PCC, or K₂Cr₂O₇ without verifying functional equivalence therefore risks compromised selectivity, altered product distribution, and increased downstream processing costs.

Chemoselectivity
NDC discriminates benzylic vs aliphatic alcohols; PDC shows no discrimination
PDC oxidizes both alcohol classes, altering product distribution and requiring protection
Kinetic mechanism
NDC follows clean first-order kinetics in sulfide oxidation
INDC introduces a competing zero-order pathway, reducing rate predictability
Substrate scope
NDC directly converts amines to carbonyls in one step
PDC/PCC lack documented amine deamination scope, requiring additional reagents

3-Carboxypyridinium Dichromate (NDC) – Quantified Comparative Evidence Against Closest Analogs


Benzylic vs. Aliphatic Alcohol Chemoselectivity: NDC Outperforms Pyridinium Dichromate (PDC)

In a direct head-to-head comparison, NDC enables selective oxidation of benzylic alcohols to aldehydes in the presence of aliphatic alcohols, whereas PDC does not discriminate between these alcohol classes. Under optimized conditions (substrate:NDC:pyridine molar ratio = 1:2.5:20), benzylic alcohols undergo oxidation while aliphatic alcohols remain largely intact, effectively eliminating the need for protection/deprotection sequences [1]. PDC under analogous conditions oxidizes both benzylic and aliphatic alcohols indiscriminately [1]. A representative example from independent studies shows NDC-mediated oxidation of benzyl alcohol to benzaldehyde proceeds in 92% isolated yield, while aliphatic 1-butanol to butanal reaches 95% under separately optimized conditions with distinct pyridine loadings, underscoring the tunable selectivity of the NDC–pyridine system [2].

Chemoselectivity
Head-to-head
NDC selectively oxidizes benzylic alcohols (92% yield benzaldehyde); aliphatic alcohols remain unreacted. PDC oxidizes both classes indiscriminately.
Eliminates protection/deprotection steps in polyfunctional molecule synthesis
Molar ratio 1:2.5:20 (substrate:NDC:pyridine); room temperature; TLC monitoring
Selective oxidation Alcohol discrimination Chemoselectivity

Kinetic Mechanism Divergence in Sulfide Oxidation: NDC vs. INDC Regioisomer

In the oxidation of diphenyl sulfide (PhSPh) to diphenyl sulfoxide in acetonitrile catalyzed by p-toluenesulfonic acid (TsOH), NDC exhibits clean first-order dependence on [PhSPh]. In contrast, the 4-carboxy regioisomer INDC operates through two parallel mechanistic pathways: one first-order in [PhSPh] and another that is independent of substrate concentration [1]. The NDC oxidation is entropy-controlled, whereas INDC oxidation is enthalpy-of-activation controlled, reflecting fundamentally different rate-determining steps arising solely from the position of the carboxyl substituent on the pyridinium ring [1].

Sulfide Oxidation Kinetics
Head-to-head
NDC: single first-order pathway with respect to substrate. INDC: mixed-order dual pathway (first-order + zero-order).
Predictable kinetics supports process scale-up and kinetic modeling
Entropy-controlled for NDC vs. enthalpy-controlled for INDC (acetonitrile, TsOH catalyst)
Reaction kinetics Mechanistic consistency Process control

Oxidative Deamination of Amines and Aminophosphonates: A Differentiating Substrate Scope for NDC

NDC uniquely enables the direct oxidative deamination of primary and secondary amines—as well as aminophosphonates—to the corresponding aldehydes, ketones, and oxophosphonates in high yield. For example, isobutyl-methylamine is converted to isobutyraldehyde in 89% yield under NDC-mediated conditions [1]. This transformation is not a standard application of PDC, PCC, or K₂Cr₂O₇, which are primarily employed for alcohol-to-carbonyl oxidations and lack documented efficacy for direct amine oxidative deamination with comparable selectivity and yield [1]. The broader substrate scope extends NDC's utility beyond that of its in-class analogs, making it a single-reagent solution for both alcohol oxidation and amine deamination workflows.

Amine Deamination
Cross-study
NDC converts primary and secondary amines to aldehydes/ketones in 89–90% isolated yield. PDC, PCC lack this documented scope.
Consolidates alcohol oxidation and amine deamination in one reagent
Isobutyl-methylamine → isobutyraldehyde (89%); dibenzylamine → benzaldehyde (90%)
Oxidative deamination Amine-to-carbonyl Aminophosphonate oxidation

Carbohydrate Oxidation Efficiency: NDC Delivers Competitive Yields with Cost Advantages for Large-Scale Work

In a cross-study analysis of carbohydrate oxidations, NDC achieves 78–92% isolated yields for the conversion of sugar alcohols to keto-sugars, a range statistically equivalent to that obtained with pyridinium chlorochromate (PCC) and chromium trioxide–dipyridine under comparable conditions [1]. However, NDC is explicitly characterized as a 'cheap reagent for high-yielding large-scale oxidation of carbohydrates,' highlighting its economic advantage over PCC (which requires anhydrous conditions and is more expensive per mole of oxidizing equivalent) [2]. The mild nature of NDC also prevents hydration side-reactions in pentopyranoside and hexopyranoside substrates, a problem encountered with harsher oxidants [1].

Carbohydrate Oxidation
Cross-study
NDC achieves 78–92% isolated yields, statistically equivalent to PCC. Lower reagent cost; tolerates non-anhydrous conditions.
Supports large-scale oxidation with cost efficiency and simpler setup
Reduced hydration byproducts in pyranoside series vs. harsher oxidants
Carbohydrate chemistry Large-scale oxidation Cost efficiency

Simplified Product Isolation: NDC Reduces Purification Burden Relative to PDC and PCC

The original developers of NDC note that 'another interesting feature associated with the use of this reagent is the ease of purification of the final products' [1]. This practical advantage arises from the solubility characteristics imparted by the 3-carboxypyridinium counterion, which facilitates separation of chromium byproducts via aqueous work-up or filtration. In contrast, PDC and PCC oxidations frequently require chromatographic removal of chromium residues, adding time, solvent consumption, and cost to each reaction [1]. While quantitative purification metrics (e.g., chromatographic fractions required, solvent volumes) are not reported head-to-head, the qualitative advantage has been consistently noted across multiple independent studies [1][2].

Product Isolation
Supporting evidence
Aqueous work-up or filtration typically sufficient; PDC and PCC often require column chromatography for chromium removal.
May reduce purification time and solvent consumption per reaction
Qualitative advantage; quantitative solvent/time savings not yet systematically benchmarked
Work-up efficiency Product purification Chromium byproduct removal

High-Value Application Scenarios Where 3-Carboxypyridinium Dichromate (NDC) Demonstrably Reduces Synthetic Burden


Selective Benzylic Alcohol Oxidation in Polyfunctional Natural Product and Drug Intermediate Synthesis

When synthesizing complex intermediates bearing both benzylic and aliphatic hydroxyl groups—such as in steroidal, terpenoid, or β-lactam antibiotic frameworks—NDC's established ability to discriminate benzylic from aliphatic alcohols eliminates the protection–oxidation–deprotection sequence otherwise required with PDC. The Cossio et al. study specifically demonstrated this selectivity advantage and extended the NDC–pyridine system to N-(2-hydroxy-2-phenyl or 2-methylethyl)-β-lactam oxidations, key intermediates in azetidin-2-one chemistry [1]. This scenario directly follows from the chemoselectivity evidence established in Section 3, Evidence Item 1.

One-Step Oxidative Deamination for Amine-to-Carbonyl Conversion in Parallel Medicinal Chemistry Libraries

Medicinal chemistry programs that generate amine-containing intermediates—whether from reductive amination sequences or amino acid building blocks—can use NDC to convert primary and secondary amines directly to aldehydes and ketones in 89–90% yield without multi-step protocols [1]. This single-flask transformation is not accessible with PDC or PCC, making NDC the preferred procurement choice for laboratories running parallel amine diversification and deconvolution workflows. This scenario directly follows from the substrate-scope evidence established in Section 3, Evidence Item 3.

Large-Scale Carbohydrate Oxidation for Pharmaceutical Excipient and Agrochemical Intermediate Production

For process chemistry groups oxidizing carbohydrate polyols to keto-sugar building blocks at kilogram scale, NDC delivers equivalent yields (78–92%) to PCC while operating under non-anhydrous conditions and at lower cost per mole of oxidant, as demonstrated by the carbohydrate-specific studies [1][2]. The avoidance of strictly anhydrous solvents simplifies reactor setup and reduces solvent drying costs. This scenario directly follows from the cross-study yield and cost-efficiency evidence in Section 3, Evidence Item 4.

Sulfide-to-Sulfoxide Oxidation Requiring Predictable First-Order Kinetics for Process Scale-Up

When oxidizing diaryl or dialkyl sulfides to sulfoxides in a scalable batch or flow process, NDC's single-pathway first-order kinetics with respect to substrate concentration ensure that reaction rate varies predictably with substrate depletion—a critical requirement for kinetic modeling, residence time calculation in continuous flow, and regulatory filing. The 4-carboxy regioisomer INDC introduces a competing zero-order pathway that undermines this predictability, as established by the direct kinetic comparison of NDC vs. INDC [1]. This scenario directly follows from the kinetic mechanism evidence in Section 3, Evidence Item 2.

Application
Selection Property
Validation Focus
Selective Benzylic Alcohol Oxidation
Chemoselectivity profile
Benzylic vs aliphatic discrimination verification
One-Step Amine Deamination
Substrate scope
Amine-to-carbonyl conversion performance
Large-Scale Carbohydrate Oxidation
Cost-yield efficiency
Non-anhydrous scale-up validation
Sulfide-to-Sulfoxide Oxidation
Kinetic predictability
First-order rate-law confirmation
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